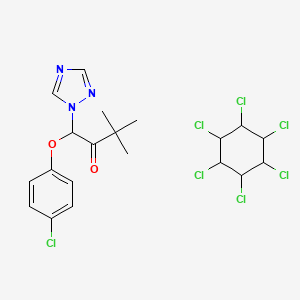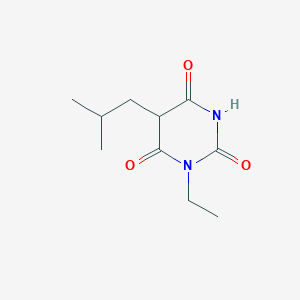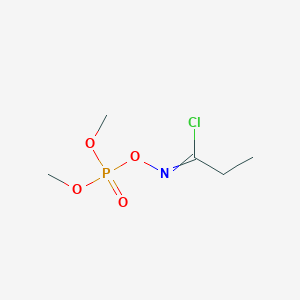![molecular formula C8H13NO B14328430 N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine CAS No. 103722-77-6](/img/structure/B14328430.png)
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a cyclohexene ring and a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine can be achieved through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylamine with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
Cyclohexenone: An enone with a similar cyclohexene ring structure but lacking the hydroxylamine group.
Cyclohex-2-en-1-one: Another enone with a different position of the double bond.
N-[(cyclohex-3-en-1-yl)methyl]hydroxylamine: A closely related compound with a similar functional group arrangement.
Uniqueness
N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine is unique due to the presence of both the cyclohexene ring and the hydroxylamine group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
103722-77-6 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
N-(2-cyclohex-3-en-1-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO/c10-9-7-6-8-4-2-1-3-5-8/h1-2,7-8,10H,3-6H2 |
InChIキー |
WBPDGANWNLHYTB-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC=C1)CC=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


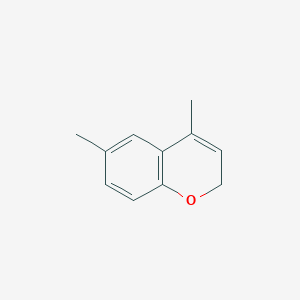

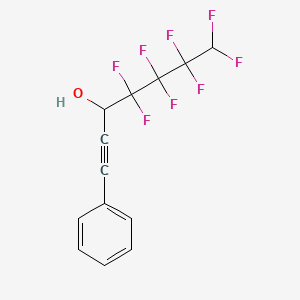
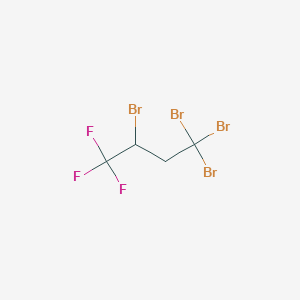
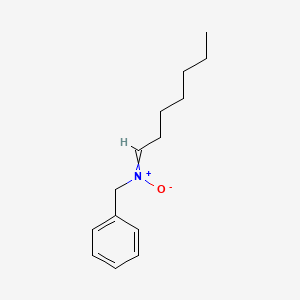
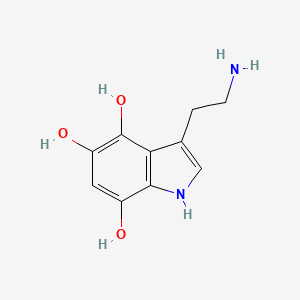
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
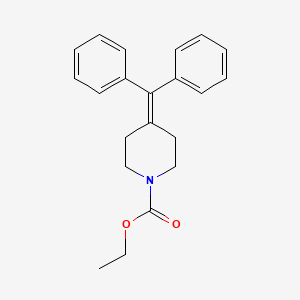
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
